7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid

Chemoselective cross-coupling Medicinal chemistry building blocks Palladium catalysis

7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid (CAS 1603136-58-8; molecular formula C₈H₃BrClNO₂S; molecular weight 292.54 g/mol) belongs to the thieno[2,3-c]pyridine class of fused heterocycles, bearing a bromine atom at the 7-position, a chlorine atom at the 3-position, and a free carboxylic acid at the 2-position. The thieno[2,3-c]pyridine scaffold is a recognized ATP-mimetic hinge-binder motif employed in multiple kinase inhibitor discovery programs, including GRK2, COT (MAP3K8), and Hsp90.

Molecular Formula C8H3BrClNO2S
Molecular Weight 292.54 g/mol
Cat. No. B12852698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid
Molecular FormulaC8H3BrClNO2S
Molecular Weight292.54 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=C(S2)C(=O)O)Cl)Br
InChIInChI=1S/C8H3BrClNO2S/c9-7-5-3(1-2-11-7)4(10)6(14-5)8(12)13/h1-2H,(H,12,13)
InChIKeyRLTXVPXGWLRRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic Acid – A Dual-Halogenated Heterocyclic Building Block for Orthogonal Cross-Coupling


7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid (CAS 1603136-58-8; molecular formula C₈H₃BrClNO₂S; molecular weight 292.54 g/mol) belongs to the thieno[2,3-c]pyridine class of fused heterocycles, bearing a bromine atom at the 7-position, a chlorine atom at the 3-position, and a free carboxylic acid at the 2-position . The thieno[2,3-c]pyridine scaffold is a recognized ATP-mimetic hinge-binder motif employed in multiple kinase inhibitor discovery programs, including GRK2, COT (MAP3K8), and Hsp90 [1][2]. Its dual-halogen substitution pattern is designed to enable sequential, chemoselective palladium-catalyzed cross-coupling reactions, a strategy widely exploited for the rapid exploration of structure–activity relationships in medicinal chemistry [3].

Why 7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic Acid Cannot Be Replaced by a Simpler Analog


Generic substitution of this compound with a mono-halogenated or regioisomeric thienopyridine fails because the two chemically distinct halogen handles (C7–Br and C3–Cl) provide a necessary reactivity gradient that enables sequential, chemoselective functionalization. In palladium-catalyzed cross-coupling, the oxidative addition rate for aryl bromides is approximately 10- to 100-fold faster than for aryl chlorides, a difference rooted in ca. 15–20 kcal/mol lower carbon–halogen bond dissociation energy (BDE) for C–Br versus C–Cl in heterocycles [1]. A building block bearing only a single halogen, or two halogens of identical reactivity (e.g., di-bromo or di-chloro), cannot support the same iterative synthetic strategy without additional protection/deprotection steps. Furthermore, the thieno[2,3-c] regioisomer places the pyridine nitrogen at a position critical for hinge-binding in ATP-mimetic kinase inhibitors; switching to a [3,2-b] or [3,2-c] isomer relocates this key pharmacophoric element and has been shown to abolish or severely diminish biological activity in published kinase programs [2]. The free carboxylic acid at C2 additionally differentiates this compound from ester-protected analogs by eliminating a saponification step when the carboxylate is the desired terminal functional handle.

Quantitative Differentiation Evidence for 7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic Acid vs. Closest Analogs


Orthogonal Reactivity Window: C7–Br vs. C3–Cl in Pd-Catalyzed Cross-Coupling

The target compound possesses two electronically and kinetically distinguishable halogen leaving groups. Published computational BDE data for chloro- and bromo-substituted heterocycles demonstrate that C–Br bonds are consistently 15–20 kcal/mol weaker than analogous C–Cl bonds. For five-membered heterocycles containing sulfur (thiophene), the C–Cl BDE is approximately 98–101 kcal/mol, whereas C–Br BDEs fall in the range of 77–82 kcal/mol [1]. This BDE gap translates into a 10² to 10³-fold rate enhancement for oxidative addition of Pd(0) into the C7–Br bond over the C3–Cl bond, permitting the first coupling to occur exclusively at the 7-position. In contrast, mono‑halogenated analogs such as 4-bromothieno[2,3-c]pyridine-2-carboxylic acid (CAS 1151512-25-2) or 7-bromothieno[2,3-c]pyridine-2-carboxylic acid (CAS 2089325-75-5) offer only a single reactive site, precluding sequential diversification without additional functionalization steps.

Chemoselective cross-coupling Medicinal chemistry building blocks Palladium catalysis

Regioisomeric Scaffold Advantage: Thieno[2,3-c] vs. Thieno[3,2-b] and Thieno[3,2-c] Isomers in Biological Activity

The thieno[2,3-c]pyridine regioisomer positions the pyridine nitrogen at a locus distinct from that in [3,2-b] or [3,2-c] fused systems, altering both the hydrogen‑bond‑donor/acceptor geometry and the vector of substituent projection. Published medicinal chemistry efforts on cell adhesion molecule inhibitors explicitly demonstrated that activity against E‑selectin and ICAM‑1 expression was critically dependent on the nitrogen position within the thienopyridine isomer series; the [2,3-c] isomer was essential for potent inhibition [1]. In the COT kinase program, a series of 2,4‑disubstituted thieno[2,3-c]pyridines achieved IC₅₀ values as low as 80 nM (compound 4c) in a direct HTRF enzymatic assay, whereas analogous scaffolds with different ring fusions showed no or negligible activity at comparable concentrations [2]. More recently, the [2,3-c] scaffold has yielded sub‑micromolar antiproliferative compounds against multiple cancer cell lines through Hsp90 inhibition [3].

Kinase inhibitor scaffold Regioisomer comparison COT/MAP3K8 inhibition

Free Carboxylic Acid Handle vs. Ester‑Protected Analogs: Synthetic Step Economy

7-Bromo-3-chlorothieno[2,3-c]pyridine‑2‑carboxylic acid carries a free carboxyl group at the 2‑position, enabling direct amide coupling or esterification without a preliminary saponification. The closest commercially available comparator, ethyl 7‑bromo-3‑chlorothieno[2,3-c]pyridine‑2‑carboxylate (CAS 1603136‑57‑7; MW 320.59), requires a quantitative hydrolysis step (typically LiOH/THF/H₂O or NaOH/MeOH) to unmask the acid, adding one full synthetic step and an aqueous workup that can complicate purification, especially on small scale . The free acid form also permits direct loading onto amine‑functionalized solid supports for on‑resin diversification, a workflow incompatible with protected ester analogs [1].

Step economy Solid‑phase synthesis Direct amidation

Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted or Mono‑Halogenated Parent Scaffolds

The molecular weight of 7‑bromo-3-chlorothieno[2,3-c]pyridine‑2‑carboxylic acid (292.54 g/mol) places it in a distinct physicochemical window compared to the parent thieno[2,3-c]pyridine‑2‑carboxylic acid (179.20 g/mol) and the mono‑brominated analog 7‑bromothieno[2,3-c]pyridine‑2‑carboxylic acid (258.09 g/mol) . In fragment‑based drug discovery, each heavy atom added to a fragment alters both molecular recognition and pharmacokinetic properties in a predictable manner; the dual‑halogenated scaffold provides a higher‑affinity starting point for fragment growing while retaining a molecular weight well below the typical 350 Da fragment limit. This contrasts with the mono‑halogenated analog, which offers fewer productive van der Waals contacts in the halogen‑binding pocket of kinase ATP sites.

Fragment‑based drug design Physicochemical property optimization LE/LLE metrics

Antileishmanial Activity of Thieno[2,3-c]pyridines Compared to Thieno[2,3-b]pyridines: Scaffold-Dependent Potency

A recent comparative study of N‑substituted thienopyridine analogs against Leishmania species established that thieno[2,3-c]pyridine derivatives are significantly more active than their thieno[2,3-b]pyridine counterparts. In the initial screen, only N‑Boc‑thieno[2,3-c]pyridines with substitution at position 6 showed IC₅₀ < 10 μM, whereas all thieno[2,3-b]pyridine analogs were inactive. The lead compound 3f from the [2,3-c] series exhibited sub‑micromolar amastigote activity (IC₅₀ 0.83–1.13 μM) comparable to amphotericin B but with a 250‑fold higher selectivity index and low in vivo toxicity (LD₅₀ = 2000 mg/kg in Zophobas morio) [1]. This scaffold‑dependent activity directly validates the procurement of [2,3-c] building blocks over [2,3-b] analogs for antiparasitic drug discovery programs.

Antiparasitic drug discovery Leishmania Scaffold comparison

Optimal Application Scenarios for 7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic Acid Based on Evidenced Differentiation


Sequential, Catalyst‑Controlled Library Synthesis of 7‑Aryl‑3‑amino‑thieno[2,3-c]pyridine‑2‑carboxamides

The reactivity gap between C7–Br and C3–Cl enables a programmed, one‑pot or two‑step sequence: first Suzuki–Miyaura coupling at the 7‑position using Pd(PPh₃)₄ under mild conditions (selective for Ar–Br), followed by Buchwald–Hartwig amination at the 3‑position with a stronger catalyst/ligand system such as Pd₂(dba)₃/XPhos to activate the C–Cl bond. The free 2‑COOH can be amidated in a final step. This synthetic route is documented in the synthesis of 2,4,7‑trisubstituted thieno[2,3-c]pyridines developed at Abbott Laboratories, where 4‑ or 7‑bromides underwent Suzuki, Stille, and Buchwald reactions in high yields [1]. The alternative approach—starting from a mono‑halogenated scaffold—would require an additional electrophilic halogenation or directed metalation step, compromising overall yield and throughput.

Kinase‑Focused Fragment‑Based Drug Discovery (FBDD) Requiring a Privileged Hinge‑Binder Core

The thieno[2,3-c]pyridine scaffold has been validated as an ATP‑mimetic hinge‑binding motif in multiple kinase programs, including GRK2, COT, and Hsp90. The 7‑bromo,3‑chloro substitution pattern provides two vectors for fragment growing—one toward the solvent‑exposed region (from C7) and one toward the selectivity pocket (from C3)—while the 2‑carboxylic acid can engage catalytic lysine or form a salt bridge with the ribose pocket. In the COT inhibitor program, 2,4‑disubstituted thieno[2,3-c]pyridines achieved IC₅₀ values down to 80 nM [2], and in the Hsp90 program, compound 6i demonstrated broad‑spectrum antiproliferative activity (IC₅₀ 10.8–12.4 µM across three cancer lines) with G2‑phase cell cycle arrest [3]. This compound serves as an ideal starting fragment for structure‑guided elaboration.

Solid‑Phase Parallel Synthesis of Amide Libraries with Direct On‑Resin Loading

The free carboxylic acid at C2 permits direct immobilization onto amine‑derivatized solid supports (e.g., aminomethyl polystyrene or PEGA resin) via standard HATU/DIPEA coupling without prior ester hydrolysis. This is a documented advantage over the ethyl ester analog (CAS 1603136‑57‑7), which requires a separate saponification step before resin loading. On‑resin diversification can then proceed via sequential Pd‑catalyzed coupling at C7 and C3, followed by TFA‑mediated cleavage to yield the final library members in a fully automated workflow [1].

Antileishmanial Drug Discovery Leveraging the Thieno[2,3-c]pyridine Scaffold

A direct scaffold comparison study demonstrated that thieno[2,3-c]pyridines are significantly more active against Leishmania species than thieno[2,3-b]pyridines, with lead compound 3f achieving sub‑micromolar amastigote potency (IC₅₀ 0.83–1.13 µM) and a 250‑fold selectivity index over mammalian macrophages [4]. 7‑Bromo‑3‑chlorothieno[2,3-c]pyridine‑2‑carboxylic acid provides a versatile starting point for exploring the SAR around positions 3, 6, and 7 that were identified as critical for antiparasitic activity in this study. Procuring the correct [2,3-c] regioisomer is essential; use of the more common [2,3-b] or [3,2-b] building blocks will not reproduce this activity.

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